molecular formula C12H15BrClN B3238435 1-(4-Bromo-3-chlorobenzyl)piperidine CAS No. 1414870-61-3

1-(4-Bromo-3-chlorobenzyl)piperidine

Cat. No. B3238435
CAS RN: 1414870-61-3
M. Wt: 288.61 g/mol
InChI Key: KKJJALKRUWCRMJ-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-chlorobenzyl)piperidine is a chemical compound used for pharmaceutical testing . It is a high-quality reference standard that provides accurate results .


Molecular Structure Analysis

The molecular weight of this compound is 288.61 . Its molecular formula is C12H15BrClN . The InChI code for this compound is 1S/C12H15BrClN/c13-11-5-4-10(8-12(11)14)9-15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2 .


Physical And Chemical Properties Analysis

This compound is a high-purity compound . It should be stored at a temperature between 2-8°C . The compound is shipped at room temperature .

Scientific Research Applications

Synthesis of CCR5 Antagonists

1-(4-Bromo-3-chlorobenzyl)piperidine derivatives have been synthesized and characterized as non-peptide CCR5 antagonists. These compounds are of interest due to their potential use in the prevention of human HIV-1 infection. Research has focused on the preparation of these compounds and their structural characterization through various techniques like NMR and MS. The novel compounds synthesized display certain bioactivities and could be candidate compounds for drug development (Bi, 2014); (De-ju, 2014); (Bi, 2015).

Structural Characterization and Biological Activity

Detailed structural characterization of these derivatives has been performed using NMR, MS, and IR techniques. Additionally, the biological activity of these compounds, especially their potential in combating diseases like HIV-1, has been a significant focus of research (De-ju, 2015); (De-ju, 2015).

Exploration of Chemical Synthesis Techniques

Research has also delved into exploring various chemical synthesis techniques for these compounds. This includes understanding the reactions and processes involved in creating these derivatives, and how different substitutions and modifications affect the properties and potential applications of the compounds (Bi, 2015); (De-ju, 2014).

Potential in Drug Development

The research on this compound derivatives indicates their potential in drug development. The synthesis of novel compounds and their characterization lays the groundwork for further exploration into their use as therapeutic agents, particularly in the context of HIV-1 prevention and treatment (De-ju, 2015).

Safety and Hazards

The safety information for 1-(4-Bromo-3-chlorobenzyl)piperidine indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and taking off contaminated clothing and washing it before reuse .

properties

IUPAC Name

1-[(4-bromo-3-chlorophenyl)methyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrClN/c13-11-5-4-10(8-12(11)14)9-15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJJALKRUWCRMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=C(C=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101242315
Record name Piperidine, 1-[(4-bromo-3-chlorophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101242315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1414870-61-3
Record name Piperidine, 1-[(4-bromo-3-chlorophenyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1414870-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine, 1-[(4-bromo-3-chlorophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101242315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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